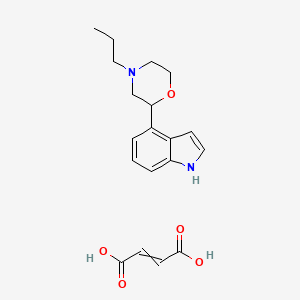
N-Carboxymethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carboxymethanimine N-oxide is a chemical compound with the molecular formula C2H3NO3. It is a member of the N-oxide family, which are compounds containing a nitrogen-oxygen coordinate covalent bond. N-oxides are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carboxymethanimine N-oxide can be synthesized through the oxidation of tertiary amines. One common method involves treating a tertiary amine with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, with the nitrogen atom acquiring a positive charge and the oxygen atom a negative charge .
Industrial Production Methods: Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce N-oxides in high yields .
Chemical Reactions Analysis
Types of Reactions: N-Carboxymethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: N-oxides can be reduced back to their corresponding amines.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions include hydroxylamines, alkenes (via Cope elimination), and substituted amines .
Scientific Research Applications
N-Carboxymethanimine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: N-oxides are studied for their role in biological oxidation processes.
Industry: N-oxides are used in the production of surfactants, detergents, and other consumer products.
Mechanism of Action
The mechanism of action of N-Carboxymethanimine N-oxide involves its redox reactivity. The N-oxide group can undergo reduction to form the corresponding amine, which can then participate in various biochemical pathways. This redox property is crucial for its role in drug targeting and cytotoxicity .
Comparison with Similar Compounds
Trimethylamine-N-oxide (TMAO): Known for its role in stabilizing proteins in marine species and its relevance in human health.
Pyridine-N-oxide: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: N-Carboxymethanimine N-oxide is unique due to its specific molecular structure and reactivity, which make it suitable for specialized applications in chemistry and medicine. Its ability to undergo redox reactions and participate in various biochemical pathways sets it apart from other N-oxides.
Properties
CAS No. |
88673-22-7 |
|---|---|
Molecular Formula |
C2H3NO3 |
Molecular Weight |
89.05 g/mol |
IUPAC Name |
N-carboxymethanimine oxide |
InChI |
InChI=1S/C2H3NO3/c1-3(6)2(4)5/h1H2,(H,4,5) |
InChI Key |
VPMQKVHGVKOCFO-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


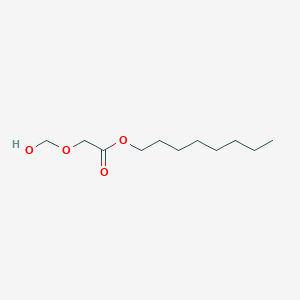

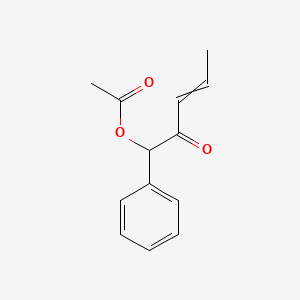
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
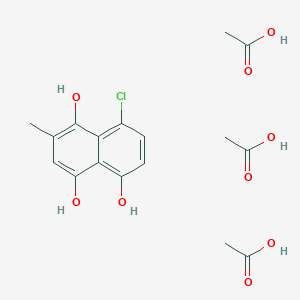
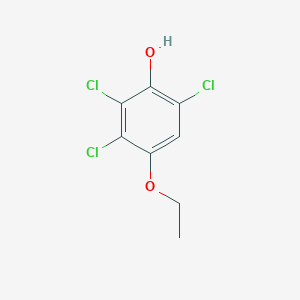
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)

![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)

